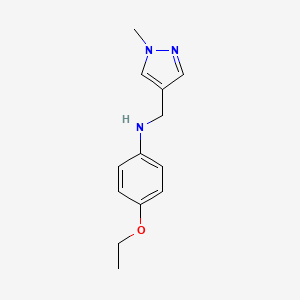

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline” is a chemical compound that is likely to have a structure that includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, often involves the use of hydrazine-coupled pyrazoles . These structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrazole ring, which is a five-membered heterocyclic moiety . The pyrazole ring is known to show excellent solubility in water and other polar solvents .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They are involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Wissenschaftliche Forschungsanwendungen

Facile Synthesis and Antimicrobial Activity

A facile synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrates the versatility of these compounds. The method employs common organocatalysts and inexpensive starting materials, highlighting the compounds' potential in cost-effective synthesis processes. Moreover, certain pyrazolyl-based anilines have exhibited significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Banoji et al., 2022).

Electrochemical Behavior and Potential Applications

The electrochemical behavior of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, intermediates in synthesizing various heterocyclic systems, was studied. These compounds' voltammetric behavior in nonaqueous media suggests potential applications in electrochemical sensors or devices, underscoring the versatility of pyrazole derivatives in electronics (Costea et al., 2006).

Luminescent Properties and Electroluminescence Application

Tetradentate bis-cyclometalated platinum complexes with pyrazolyl-based ligands have been synthesized, displaying high luminescence quantum yields. These complexes cover a wide emission range from blue to red, indicating their potential use in organic light-emitting diode (OLED) devices. This application is particularly relevant for advancements in display and lighting technologies (Vezzu et al., 2010).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, including derivatives structurally similar to 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline, revealed their potential as corrosion inhibitors. The study used density functional theory (DFT) to elucidate the compounds' inhibition efficiencies, suggesting their application in protecting metals against corrosion (Wang et al., 2006).

Zukünftige Richtungen

The future directions for “4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline” and similar compounds could involve further exploration of their diverse pharmacological effects, including their potent antileishmanial and antimalarial activities . There is a need for the development of new drugs that overcome antimicrobial resistance problems , and pyrazole derivatives could potentially contribute to this effort.

Wirkmechanismus

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to its observed pharmacological effects.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that the compound may play a role in carbon–carbon bond formation, potentially affecting various biochemical pathways.

Result of Action

Similar pyrazole derivatives have been found to display superior antipromastigote activity , suggesting that the compound may have a significant impact on cellular processes.

Action Environment

It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, which is related to similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the conditions under which it is used.

Eigenschaften

IUPAC Name |

4-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-3-17-13-6-4-12(5-7-13)14-8-11-9-15-16(2)10-11/h4-7,9-10,14H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFPYVIECDZSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2846502.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B2846509.png)

![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)

![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2846512.png)

![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)

![5-[[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid](/img/structure/B2846514.png)

![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846520.png)

![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)